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Executive Summary

Streptonigrin is a potent aminoquinone antibiotic and antineoplastic agent originally isolated
from the bacterium Streptomyces flocculus.[1][2] First identified in 1959, it has been the subject
of extensive research due to its significant biological activity, which includes antitumor and
antibacterial properties.[2] Though its clinical use was hampered by toxicity, its complex
structure and unique mechanism of action continue to make it a molecule of interest for new
drug design and development.[3][4] This document provides an in-depth technical overview of
Streptonigrin's chemical structure, key functional groups, physicochemical properties, and
mechanisms of action, supplemented with relevant experimental protocols and pathway
diagrams.

Chemical Structure and Functional Groups

Streptonigrin (IUPAC Name: 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-
hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid) is a highly functionalized
tetracyclic molecule with the chemical formula C2sH22N4QOs. Its core is an aminoquinoline-5,8-
dione system (Rings A and B), which is crucial for its biological activity. This core is connected
to a highly substituted pyridine ring (Ring C) and a dimethoxyphenyl ring (Ring D).

The key functional groups responsible for its chemical reactivity and biological function are:
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» Aminoquinone System (Rings A/B): This group is a key metal chelation site and is redox-
active, enabling the generation of reactive oxygen species (ROS) that lead to DNA damage.

» Carboxylic Acid (Ring C): Located at the C-2 position of the pyridine ring, this group is
involved in metal ion chelation.

e Amino Groups: Two primary amino groups are present, one on the quinoline ring (C-7) and
one on the pyridine ring (C-5). These groups are important for its biological activity.

e Methoxy Groups: Three methoxy groups are present: one on the quinoline ring and two on
the phenyl D-ring.

» Phenolic Hydroxyl Group (Ring D): A hydroxyl group on the phenyl ring contributes to the
molecule's overall electronic properties and potential for hydrogen bonding.

» Pyridyl Nitrogens (Rings B/C): These nitrogen atoms are also involved in the chelation of
metal ions, which is a critical step in its mechanism of action.

Physicochemical and Spectroscopic Data

The quantitative properties of Streptonigrin have been well-characterized.

Table 1: Physicochemical Properties of Streptonigrin

Property Value Reference
Molecular Formula C25H22N40s

Molecular Weight 506.47 g/mol

Exact Mass 506.1438 Da

Melting Point 275 °C

pKa 6.2 - 6.4 (in dioxane:water)

| Appearance | Dark-red to deep dark-red solid powder | |

Table 2: Spectroscopic Data for Streptonigrin
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Spectroscopic Wavelength / Shift

Details Reference
Method (0)
UV-Vis (Methanol) Amax = 248 nm € = 38,400
Amax = 375-380 nm €=17,400

H-8' (Methyl group on

IH-NMR 2.38 (s, 3H) _
Ring C)
H-7" (Methoxy grou
3.84 (s, 3H) _( y group
on Ring D)
H-8" (Methoxy grou
3.88 (s, 3H) _( y arotp
on Ring D)
H-9 (Methoxy grou
3.97 (s, 3H) (_ y group
on Ring A)
H-10 (Amino group on
6.27 (br s, 2H) )
Ring C)
H-5" (Aromatic proton
6.68 (d, J=7.5 Hz, 1H) _
on Ring D)
H-6" (Aromatic proton
6.72 (d, J=7.4 Hz, 1H) _
on Ring D)
8.18 (br s, 1H) Phenolic proton
H-4 (Aromatic proton
8.37 (d, J=8.4 Hz, 1H) _
on Ring B)
9.01 (d, J=8.38 Hz, H-3 (Aromatic proton
1H) on Ring B)
13C-NMR 175 C-8' (Methyl carbon)
C-8" (Methox
56.1 ( Y
carbon)
60.3 C-9 (Methoxy carbon)
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Spectroscopic Wavelength / Shift .
Details Reference
Method (0)
C-7" (Methox
60.7 ( Y
carbon)
C-5" (Aromatic
105.2
carbon)
C-6" (Aromatic
125.4
carbon)
126.3 C-3 (Aromatic carbon)
134.1 C-4 (Aromatic carbon)
C-9' (Carbonyl
165.8 ( Y
carbon)
177.0 C-5 (Carbonyl carbon)

| | 181.0 | C-8 (Carbonyl carbon) | |

Mechanism of Action and Signaling Pathways

Streptonigrin exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA

damage and inhibition of key cellular signaling pathways.

DNA Damage via Redox Cycling

The primary mechanism of action involves the generation of DNA-damaging free radicals.

Streptonigrin chelates intracellular transition metals, particularly iron, through its

quinolinequinone-picolinate site. This complex then undergoes redox cycling, reducing

molecular oxygen to produce superoxide and highly reactive hydroxyl radicals via a Fenton-

type reaction. These radicals induce single- and double-strand breaks in DNA, leading to cell

death. This process also involves the inhibition of DNA topoisomerase II.
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Streptonigrin-induced DNA damage via iron-catalyzed redox cycling.

Inhibition of Wnt/f3-Catenin Signaling

Streptonigrin has been shown to inhibit the Wnt/pB-catenin signaling pathway, which is often
hyperactivated in human cancers. It acts as an inhibitor of the B-catenin/T-cell factor (Tcf)
complex, preventing it from binding to DNA and activating target gene transcription.
Streptonigrin suppresses the phosphorylation of Glycogen Synthase Kinase-3 Beta (GSK-3j3),
an upstream component of the pathway, which prevents the degradation of -catenin, yet it still
inhibits the downstream transcriptional activity.
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Inhibition of the Wnt/B-Catenin pathway by Streptonigrin.
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Experimental Protocols
Total Synthesis Workflow

The total synthesis of Streptonigrin is a complex, multi-step process. The route developed by
Donohoe et al. (2013) provides an efficient approach. The overall strategy involves the
construction of a key pentasubstituted pyridine fragment (Ring C) via ring-closing metathesis,

followed by coupling with the D-ring and A/B-ring precursors.
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High-level workflow for the total synthesis of Streptonigrin.
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Methodology: Suzuki-Miyaura Cross-Coupling for C-D Ring Linkage

» Materials: Pyridine C-ring fragment (e.g., triflate derivative), D-ring boronate ester fragment,
Pd(OAc)2, S-Phos ligand, KsPOa (base), and a solvent system (e.g., 1,4-dioxane/Hz0).

e Procedure:

o To a reaction vessel purged with an inert gas (e.g., Argon), add the pyridine C-ring
fragment, the D-ring boronate ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

o Add the palladium catalyst (Pd(OAc)z, ~2-5 mol %) and the ligand (S-Phos, ~4-10 mol %).
o Add the degassed solvent system to the vessel.

o Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or
LC-MS.

o Upon completion, cool the reaction to room temperature and perform an aqueous workup.
Extract the product with an organic solvent (e.g., ethyl acetate).

o Dry the combined organic layers over anhydrous Na2SOa, filter, and concentrate under
reduced pressure.

o Purify the crude product using silica gel column chromatography to yield the coupled C-D
ring fragment.

Characterization Protocol

A standard workflow for the structural confirmation of isolated or synthesized Streptonigrin
involves a combination of spectroscopic and spectrometric techniques.

e Mass Spectrometry (MS):
o Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray lonization (ESI).

o Purpose: To confirm the elemental composition (C2sH22N4Os) by comparing the measured
exact mass with the theoretical value (506.1438).
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Methods: *H-NMR, 3C-NMR, and 2D-NMR experiments (e.g., HSQC, HMBC).

o Purpose: To elucidate the complete chemical structure by assigning all proton and carbon
signals and confirming the connectivity of the atoms. The resulting spectra should match
the data presented in Table 2.

e X-ray Crystallography:
o Method: Single-crystal X-ray diffraction.

o Purpose: To provide an unambiguous determination of the three-dimensional molecular
structure in the solid state, confirming the relative stereochemistry and conformation.

» Ultraviolet-Visible (UV-Vis) Spectroscopy:
o Method: UV-Vis spectrophotometry in a suitable solvent like methanol.

o Purpose: To confirm the characteristic absorption maxima of the chromophore system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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